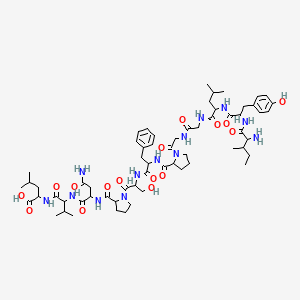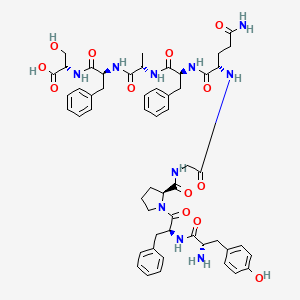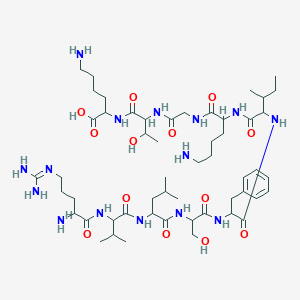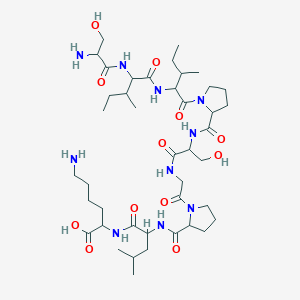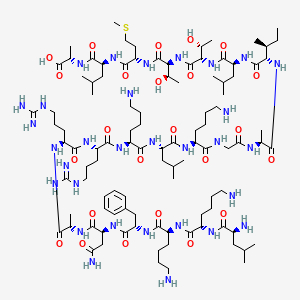
Proteolipidprotein (139-151)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Proteolipid protein (PLP) 139-151 is a synthetic myelin proteolipid protein fragment . It is the dominant encephalitogenic peptide that induces experimental autoimmune encephalomyelitis (EAE) in SJL (H-2 s) mice . This peptide is highly immunogenic and induces an autoimmune response .
Synthesis Analysis
The synthesis of PLP 139-151 involves the use of nuclear magnetic resonance (NMR) methods in combination with unrestrained molecular dynamics simulations . The side chains of mutated amino acids in the cyclic analogue have different spatial orientation compared with the corresponding side chains of the linear analogue .Molecular Structure Analysis
The conformational behavior of linear and cyclic peptide analogues of PLP, namely PLP 139-151 and cyclic (139-151) (L 144, R 147) PLP 139-151, have been studied in solution by means of nuclear magnetic resonance (NMR) methods .Chemical Reactions Analysis
The side chains of mutated amino acids in the cyclic analogue have different spatial orientation compared with the corresponding side chains of the linear analogue, which can lead to reduced affinity to TCR . High pH (approximately 8.0) and neuraminidase treatment enhances the staining capacity of PLP (139-151) tetramer without compromising specificity .Physical And Chemical Properties Analysis
The conformational behavior of linear and cyclic peptide analogues of PLP, namely PLP 139-151 and cyclic (139-151) (L 144, R 147) PLP 139-151, have been studied in solution by means of nuclear magnetic resonance (NMR) methods .Wissenschaftliche Forschungsanwendungen
Experimentelle Autoimmune Enzephalomyelitis (EAE) Forschung
Proteolipidprotein (PLP, 139-151) ist das immunodominante Peptidfragment von PLP {svg_1}. Dieses Peptid wird endogen im zentralen Nervensystem exprimiert und wird häufig verwendet, um experimentelle Autoimmune Enzephalomyelitis (EAE), eine Autoimmunerkrankung, die der Multiplen Sklerose ähnelt, in Tiermodellen zu induzieren {svg_2}.
Multiple Sklerose (MS) Forschung
Das PLP [139-151] Peptid aus dem Myelin-Proteolipidprotein (PLP) wurde als hochgradig immunogen bei der Induktion einer Autoimmunreaktion gefunden {svg_3}. Dies macht es zu einem wertvollen Werkzeug bei der Untersuchung der Multiplen Sklerose (MS), einer chronisch-entzündlichen Erkrankung des zentralen Nervensystems {svg_4}.
Entwicklung von therapeutischen Copolymeren
In einer Studie wurden Copolymere mit modifizierten Aminosäurezusammensetzungen mit dem Ziel entwickelt, Multiple Sklerose effektiver zu unterdrücken {svg_5}. Die verbesserte Wirksamkeit dieser Copolymere in EAE, induziert in SJL/J Mäusen mit Proteolipidprotein 139-151, wurde demonstriert {svg_6}.
T-Zell-Antwortstudie
Forschungen haben gezeigt, dass die T-Zell-Rezeptor (TCR)-Spezifität maßgeblich zur Induktion von EAE beiträgt. Daher kann Proteolipidprotein (139-151) verwendet werden, um T-Zell-Antworten zu untersuchen.
Demyelinisierungs- und Remyelinisierungsstudien
Monoklonale Antikörper gegen PLP139–151 wurden verwendet, um das Auftreten von Demyelinisierung in Gehirnen von MS-Patienten und Marmoset-Affen mit EAE zu bestimmen {svg_7}. Dies macht Proteolipidprotein (139-151) zu einem nützlichen Werkzeug für die Untersuchung von Demyelinisierungs- und Remyelinisierungsprozessen.
Entwicklung von diagnostischen Werkzeugen
Die Erzeugung von monoklonalen Antikörpern gegen das Enzephalitogen-PLP139–151-Epitop stellt ein nützliches Werkzeug für die weitere Untersuchung der Autoantigenexpression, Demyelinisierung/Remyelinisierung und die Stadieneinteilung der Läsionsaktivität bei MS-Patienten sowie in EAE-Modellen bei verschiedenen Tierarten dar {svg_8}.
Wirkmechanismus
Target of Action
Proteolipid protein (139-151), also known as [SER140]-PLP(139-151), is a synthetic peptide derived from the myelin proteolipid protein (PLP) . The primary targets of this compound are T cells, specifically T helper cells .
Mode of Action
The compound interacts with T cells by binding to their receptors, which triggers a cascade of immune responses . This interaction leads to the production of cytokines, which are signaling molecules that mediate and regulate immunity, inflammation, and hematopoiesis . The compound also competes with proteolipid protein 139-151 for binding to I-As, a molecule that presents antigens to T cells .
Biochemical Pathways
The compound affects several biochemical pathways. It induces the production of cytokines by T cells, leading to a T helper 2 polarization . This polarization is characterized by the production of cytokines such as IL-4 and IL-10, which play crucial roles in regulating immune responses . Additionally, the compound can induce the generation of regulatory T cells, which are essential for maintaining immune tolerance .
Result of Action
The interaction of Proteolipid protein (139-151) and [SER140]-PLP(139-151) with T cells results in a series of molecular and cellular effects. These include the production of cytokines, the polarization of T helper cells, and the generation of regulatory T cells . These effects contribute to the compound’s ability to modulate immune responses.
Safety and Hazards
Zukünftige Richtungen
The generation of these copolymer-specific regulatory T cells that secrete IL-4 and IL-10 and are independent of the immunizing autoantigen is very prominent among the multiple mechanisms that account for the observed suppressive effect of copolymers in EAE . This suggests that local delivery of α-MSH by rAAV2-mediated α-MSH-transduced PLP139-151-specific T cells (T PLP-α-MSH) would be a desirable new approach to the treatment of autoimmune disease in the CNS .
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H104N20O17/c1-40(2)25-51(63(99)80-36-60(95)84-55(30-45-34-77-39-82-45)71(107)92-24-14-21-58(92)70(106)89-54(31-61(96)97)68(104)85-50(20-11-13-23-74)66(102)90-56(72(108)109)27-42-15-6-5-7-16-42)86-67(103)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(101)49(19-10-12-22-73)83-59(94)35-79-64(100)52(26-41(3)4)87-69(105)57(37-93)91-62(98)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,93H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,100)(H,80,99)(H,83,94)(H,84,95)(H,85,104)(H,86,103)(H,87,105)(H,88,101)(H,89,106)(H,90,102)(H,91,98)(H,96,97)(H,108,109)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIBUOXNUPHALR-UVIWMAFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H104N20O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1521.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does PLP 139-151 interact with the immune system to induce EAE?
A: PLP 139-151, when administered with adjuvants, triggers an autoimmune response by activating CD4+ T cells. [, , ] These activated T cells recognize PLP 139-151 presented by MHC class II molecules on antigen-presenting cells (APCs), leading to their activation, proliferation, and differentiation into effector T cells. [, ] These effector T cells, particularly Th1 and Th17 cells, migrate to the central nervous system (CNS), where they release pro-inflammatory cytokines like IFN-γ and IL-17, ultimately causing inflammation and demyelination. [, , ]
Q2: Can other cell types besides CD4+ T cells be involved in PLP 139-151-induced EAE?
A: Yes, while CD4+ T cells are crucial, other immune cells contribute to EAE pathogenesis. Macrophages play a role in demyelination and inflammation within the CNS. [] CCR2, a chemokine receptor involved in macrophage recruitment, has been shown to be important for EAE development. [] Additionally, NK cells have been implicated in modulating the immune response to PLP 139-151, potentially contributing to tolerance. []
Q3: What is the amino acid sequence of PLP 139-151?
A3: The amino acid sequence of PLP 139-151 is HSLGKWLGHPDKF.
Q4: Is there information available regarding the molecular weight, formula, or spectroscopic data of PLP 139-151?
A4: The research provided focuses on the immunological aspects of PLP 139-151. Detailed structural characterization, including molecular weight, formula, and spectroscopic data, is not extensively discussed in these papers.
Q5: How do MHC class II tetramers contribute to our understanding of PLP 139-151-specific T cells?
A: MHC class II tetramers loaded with PLP 139-151 allow for the direct detection, isolation, and characterization of PLP 139-151-specific T cells. [, ] This technology enables researchers to track the expansion, differentiation, and migration of these autoreactive T cells during EAE development and in response to various therapeutic interventions.
Q6: Can the immune response to PLP 139-151 be modulated to treat EAE?
A6: Several studies demonstrate the potential for modulating the immune response to PLP 139-151 as a therapeutic strategy for EAE.
- Antigen-specific tolerance: Inducing tolerance to PLP 139-151, either through oral administration or injection of coupled splenocytes, has been explored as a way to suppress EAE. []
- Immunomodulatory agents: Compounds like Copaxone, minocycline, and baicalin have shown efficacy in EAE by modulating T cell responses, reducing inflammation, and promoting neuroprotection. [, , ]
- Targeting costimulatory molecules: Blocking the OX40/OX40L pathway, involved in T cell activation and migration, has demonstrated efficacy in ameliorating EAE severity. [, ]
Q7: Are there any sex-based differences in the immune response to PLP 139-151?
A: Yes, studies show that female SJL mice develop more severe EAE than males. [] This difference might be related to variations in cytokine profiles and the expression of regulatory molecules like cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) in PLP 139-151-specific T cells. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

